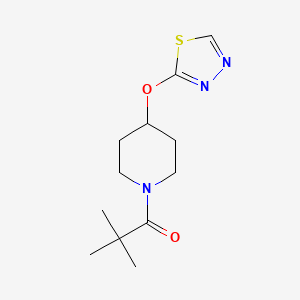
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TDZD-8 is a synthetic compound that was first synthesized by researchers at the University of California, San Diego in 2000. Since then, TDZD-8 has been extensively studied for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A body of research has focused on the synthesis of compounds related to 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one, highlighting its potential in various biological applications. The compound's synthesis and its derivatives have been explored for their cardiotonic, anti-arrhythmic, and antimicrobial activities. For instance, Nomoto et al. (1991) synthesized a series of piperidine derivatives with various 5-membered heterocycles, including 1,3,4-thiadiazole, to examine their cardiotonic activity, finding certain derivatives to exhibit potent inotropic activity (Nomoto et al., 1991). Similarly, Abdel‐Aziz et al. (2009) explored the synthesis and anti-arrhythmic activity of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, identifying compounds with significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Antimicrobial and Antiproliferative Properties
Research into the antimicrobial and antiproliferative properties of 1,3,4-thiadiazole derivatives has demonstrated their potential in addressing microbial infections and cancer. Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. Some compounds exhibited high DNA protective ability against oxidative damage and strong antimicrobial activity, with compound 3A showing cytotoxicity on cancer cell lines (Gür et al., 2020). Additionally, Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, evaluating their antimicrobial activity against several bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patel et al., 2012).
Surfactant Synthesis and Microbiological Activities
The synthesis of nonionic surfactants containing piperidine, piperazine, and imidazole based on thiadiazole has been explored for their microbiological activities. Abdelmajeid et al. (2017) synthesized novel scaffolds from biologically active stearic acid to evaluate their antimicrobial activities, highlighting the diverse potential applications of these compounds in creating effective surfactants with antimicrobial properties (Abdelmajeid et al., 2017).
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)10(16)15-6-4-9(5-7-15)17-11-14-13-8-18-11/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYVSSIHGDTSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)OC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-2-(2-amino-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2776635.png)
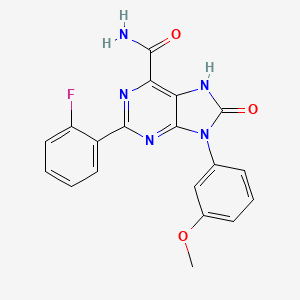
![2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776639.png)
![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)
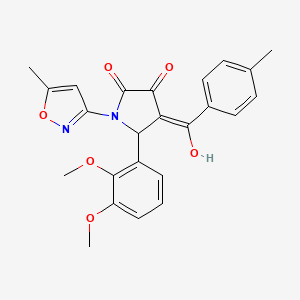
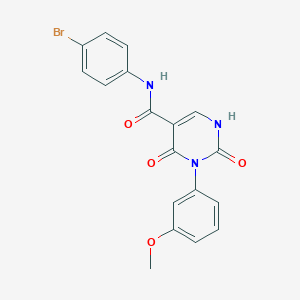
![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776643.png)
![(Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2776645.png)
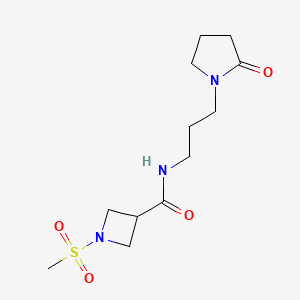
![4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid](/img/structure/B2776647.png)
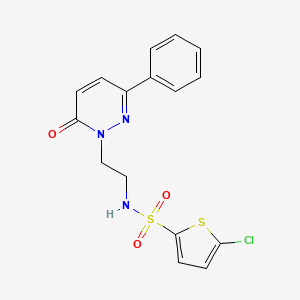

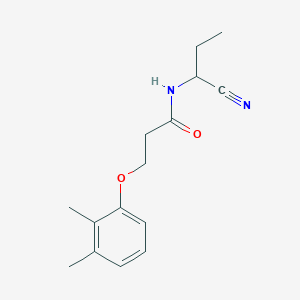
![1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B2776654.png)